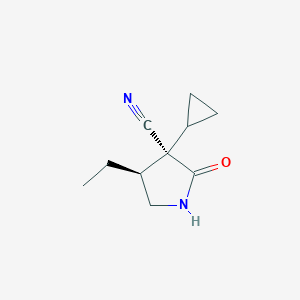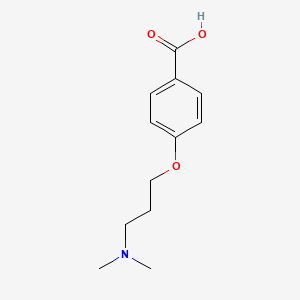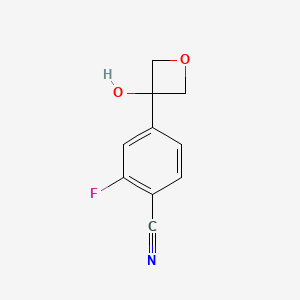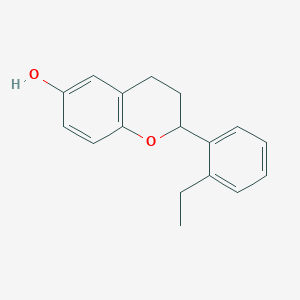
Z-Val-Gly-Arg-p-nitroanilide acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Val-Gly-Arg-p-nitroanilide acetate: is a synthetic peptide substrate commonly used in biochemical research. It is composed of the amino acids valine, glycine, and arginine, linked to a p-nitroanilide group. This compound is often utilized as a chromogenic substrate for protease assays, particularly for enzymes like trypsin and urokinase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-Gly-Arg-p-nitroanilide acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The p-nitroanilide group is introduced at the final stage of the synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Z-Val-Gly-Arg-p-nitroanilide acetate primarily undergoes hydrolysis reactions when exposed to proteases. The peptide bond between arginine and p-nitroanilide is cleaved, releasing p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions:
Proteases: Enzymes like trypsin and urokinase are commonly used to catalyze the hydrolysis of this compound.
Major Products: The primary product of the hydrolysis reaction is p-nitroaniline, which absorbs light at 405 nm, allowing for easy quantification of enzyme activity .
Wissenschaftliche Forschungsanwendungen
Chemistry: Z-Val-Gly-Arg-p-nitroanilide acetate is used as a model substrate to study the kinetics and specificity of proteases. It helps in understanding enzyme-substrate interactions and the catalytic mechanisms of proteolytic enzymes .
Biology: In biological research, this compound is employed to measure the activity of proteases in various biological samples, including cell lysates and tissue extracts. It is also used in the study of protease inhibitors .
Medicine: this compound is used in diagnostic assays to detect protease activity in clinical samples. It aids in the diagnosis of diseases associated with abnormal protease activity, such as cancer and inflammatory conditions .
Industry: In the pharmaceutical industry, this compound is used in the development and screening of protease inhibitors, which are potential therapeutic agents for various diseases .
Wirkmechanismus
The mechanism of action of Z-Val-Gly-Arg-p-nitroanilide acetate involves its hydrolysis by proteases. The enzyme binds to the substrate and catalyzes the cleavage of the peptide bond between arginine and p-nitroanilide. This reaction releases p-nitroaniline, which can be detected spectrophotometrically. The rate of p-nitroaniline formation is proportional to the protease activity, allowing for quantitative measurement .
Vergleich Mit ähnlichen Verbindungen
Z-Gly-Pro-Arg-p-nitroanilide acetate: Another chromogenic substrate used for protease assays.
N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochloride: Used for studying the activity of different proteases.
Sar-Pro-Arg-p-nitroanilide dihydrochloride: A substrate for specific protease assays.
Uniqueness: Z-Val-Gly-Arg-p-nitroanilide acetate is unique due to its specific amino acid sequence, which makes it a suitable substrate for certain proteases like trypsin and urokinase. Its chromogenic nature allows for easy detection and quantification of protease activity, making it a valuable tool in biochemical research .
Eigenschaften
Molekularformel |
C29H40N8O9 |
|---|---|
Molekulargewicht |
644.7 g/mol |
IUPAC-Name |
acetic acid;benzyl N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C27H36N8O7.C2H4O2/c1-17(2)23(34-27(39)42-16-18-7-4-3-5-8-18)25(38)31-15-22(36)33-21(9-6-14-30-26(28)29)24(37)32-19-10-12-20(13-11-19)35(40)41;1-2(3)4/h3-5,7-8,10-13,17,21,23H,6,9,14-16H2,1-2H3,(H,31,38)(H,32,37)(H,33,36)(H,34,39)(H4,28,29,30);1H3,(H,3,4) |
InChI-Schlüssel |
OOVPFYDKQBSPHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid](/img/structure/B13896899.png)



![(Z)-2-[5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-indenyl]acetic Acid](/img/structure/B13896914.png)
![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13896917.png)



![2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol](/img/structure/B13896934.png)
![3-Ethoxy-3-[4-[(3-pyrrol-1-ylphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13896936.png)


![7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B13896960.png)
